molecular formula C11H15ClN2O3 B12973051 tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate

tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate

Cat. No.: B12973051
M. Wt: 258.70 g/mol
InChI Key: OGSZDWRUHPLQEH-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate typically involves the reaction of 6-chloro-4-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential as a pharmacological agent.
  • Studied for its interactions with biological macromolecules.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (6-methoxypyridin-3-yl)carbamate
  • tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
  • tert-Butyl (2-chloropyridin-4-yl)carbamate

Comparison:

Conclusion

tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis, biology, medicine, and industry.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl N-(6-chloro-4-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-6-13-9(12)5-8(7)16-4/h5-6H,1-4H3,(H,14,15)

InChI Key

OGSZDWRUHPLQEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1OC)Cl

Origin of Product

United States

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